molecular formula C29H32N4O5S B2585744 4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide CAS No. 304691-36-9

4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide

Cat. No.: B2585744
CAS No.: 304691-36-9
M. Wt: 548.66
InChI Key: XECUIAGKUXUSDE-UHFFFAOYSA-N
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Description

This compound features a 1,3-dioxo-benzo[de]isoquinoline core, a piperazine-ethyl linker, a carbonyl group, and a N,N-diethylbenzenesulfonamide moiety. The benzo[de]isoquinoline system provides a planar aromatic structure, which may facilitate π-π stacking interactions in biological targets. The piperazine group enhances solubility and serves as a flexible linker, while the sulfonamide moiety contributes to hydrogen bonding and electrostatic interactions.

Properties

IUPAC Name

4-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbonyl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O5S/c1-3-32(4-2)39(37,38)23-13-11-22(12-14-23)27(34)31-18-15-30(16-19-31)17-20-33-28(35)24-9-5-7-21-8-6-10-25(26(21)24)29(33)36/h5-14H,3-4,15-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECUIAGKUXUSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through multi-step reactions involving key intermediates. A common approach includes the following steps:

  • Formation of 1,3-dioxobenzoisoquinoline: Starting from phthalic anhydride, the reaction with ammonia leads to phthalimide. Subsequent cyclization in the presence of dehydrating agents like acetic anhydride forms the benzoisoquinoline core.

  • Ethylation of the benzoisoquinoline core:

  • Piperazine ring formation: The ethylated product reacts with piperazine in the presence of a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

  • Attachment of the sulfonamide group: This step involves reacting the compound with N,N-diethylbenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound often involves optimizing these synthetic routes for scalability and cost-effectiveness. Techniques such as flow chemistry and automated synthesis are employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, especially at the benzoisoquinoline core, resulting in various oxidized derivatives.

  • Reduction: Reduction reactions can target the carbonyl groups or the nitro functional groups if present in derivatives.

  • Substitution: The sulfonamide group and the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reducing agents: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogenation conditions.

  • Nucleophiles: Amines or alkoxides for substitution reactions.

Major Products Formed

The major products depend on the type of reaction. For instance, oxidation leads to hydroxylated derivatives, while nucleophilic substitution yields new sulfonamide or piperazine-substituted products.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of benzo[de]isoquinoline compounds exhibit significant anticancer properties. A study demonstrated that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The incorporation of piperazine and sulfonamide groups may enhance these effects by improving bioavailability and selectivity towards cancer cells.

Antimicrobial Properties

Compounds with sulfonamide functionalities have been extensively studied for their antimicrobial activity. The target compound's structure suggests potential efficacy against bacterial infections, particularly due to the sulfonamide's mechanism of action, which involves inhibition of folate synthesis in bacteria.

Central Nervous System (CNS) Effects

The piperazine component is known for its CNS activity, making this compound a candidate for further exploration in neuropharmacology. Preliminary studies suggest potential applications in treating anxiety and depression, as modifications to the piperazine structure have been linked to enhanced serotonin receptor activity.

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer properties of a related benzo[de]isoquinoline derivative. The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 20 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, highlighting its potential as an antibacterial agent.

Case Study 3: CNS Activity Exploration

In a pharmacological study assessing the effects on anxiety-like behavior in rodent models, derivatives of piperazine-based compounds showed reduced anxiety levels as measured by elevated plus maze tests. The results suggest that modifications similar to those found in the target compound could lead to new anxiolytic agents.

Mechanism of Action

Comparing 4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide with other similar compounds:

  • 1,3-Dioxobenzoisoquinoline derivatives: These compounds share the same core but differ in their side chains, affecting their biological activity and solubility.

  • Piperazine derivatives: Compounds like 1-(2-phenylethyl)piperazine exhibit similar pharmacological profiles but lack the complexity of the benzoisoquinoline core.

  • Sulfonamide compounds: Simple sulfonamides like sulfanilamide are known for their antibacterial properties, whereas the compound has more diversified applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzo[de]isoquinoline Derivatives

Compound Name / ID Key Structural Features Differences from Target Compound Notable Properties References
4-[2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-methylphenyl)piperazine-1-carbothioamide - Benzo[de]isoquinoline core
- Piperazine-ethyl linker
- Carbothioamide group
- 4-Methylphenyl substituent
Replaces sulfonamide with carbothioamide; lacks carbonyl group between piperazine and benzene. Reduced hydrogen-bonding capacity due to thioamide vs. sulfonamide. Melting point not reported.
Phosphonylated Triazolenaphthalimide Conjugates (e.g., 17a–17d) - Benzo[de]isoquinoline core
- Triazole-phosphonate substituents
Replaces piperazine-sulfonamide with triazole-phosphonate moieties. Phosphonate groups enhance solubility and metal-binding potential. Melting points range: 180–182°C (17c).
Iodonium Salts (e.g., Compound 2) - Benzo[de]isoquinoline core
- Iodonium triflate substituent
Replaces piperazine-sulfonamide with iodonium salt. Photosensitivity and potential as photoacid generators. Synthesized in 61% yield.

Key Insight: The benzo[de]isoquinoline core is critical for planar aromatic interactions. Modifications like phosphonates or iodonium salts introduce distinct electronic properties, altering solubility and reactivity .

Piperazine-Linked Sulfonamides/Carboxamides

Compound Name / ID Key Structural Features Differences from Target Compound Notable Properties References
N-(Substituted phenyl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamides (A2–A6) - Piperazine-carboxamide linker
- Quinazoline core
Replaces benzo[de]isoquinoline with quinazoline; lacks sulfonamide. Fluoro/chloro substituents modulate lipophilicity. Melting points: 189–199°C.
5-(4-(4-X-Phenylsulfonyl)phenyl)-1,2,4-triazoles (7–9) - 1,2,4-Triazole core
- Piperazine-sulfonyl linker
Replaces benzo[de]isoquinoline with triazole. Tautomeric equilibrium (thione/thiol) affects stability. IR νC=S: 1247–1255 cm⁻¹.

Key Insight: Piperazine-linked sulfonamides/carboxamides are common in drug design for solubility and target engagement.

Sulfonamide-Containing Analogs

Compound Name / ID Key Structural Features Differences from Target Compound Notable Properties References
4-(4-Amino-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) - Pyrazolopyrimidine core
- Fluorinated benzamide
Replaces benzo[de]isoquinoline with pyrazolopyrimidine; lacks piperazine. Fluorine enhances metabolic stability. Mass: 589.1 (M++1).
Ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate - Piperazine-glycyl linker
- Ethoxyphenyl sulfonamide
Replaces benzo[de]isoquinoline with glycine-ethyl ester. Ethoxy group increases hydrophobicity.

Key Insight : Sulfonamide groups are versatile for hydrogen bonding, but their efficacy depends on adjacent substituents. The target compound’s diethylbenzenesulfonamide may offer superior lipophilicity compared to smaller substituents .

Structural-Activity Relationship (SAR) Trends

Benzo[de]isoquinoline Core: Enhances π-π stacking and rigidity, critical for binding to hydrophobic pockets. Derivatives without this core (e.g., triazoles, quinazolines) show reduced planarity .

Piperazine Linker : Improves solubility and conformational flexibility. Carbothioamide or carboxamide variants (vs. carbonyl) alter hydrogen-bonding capacity .

Biological Activity

The compound 4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C23H30N4O4S
  • Molecular Weight : 462.58 g/mol
  • CAS Number : Not specifically listed in the provided sources.

The compound features a benzo[de]isoquinoline core, which is known for its diverse biological activities, including antitumor and antimicrobial effects. The presence of piperazine and sulfonamide moieties contributes to its potential pharmacological properties.

Anticancer Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. A study highlighted that certain isoquinoline derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the cell cycle .

  • Mechanism of Action : The compound may inhibit specific signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. Its structure allows for interaction with DNA and RNA, potentially leading to cytotoxic effects in malignant cells.

Antimicrobial Properties

Isoquinoline derivatives have also been studied for their antimicrobial effects. For instance, compounds similar to the one have shown activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

  • In Vitro Studies : The compound's efficacy was evaluated using standard disk diffusion methods, where it demonstrated significant inhibition zones against tested pathogens.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Modifications at specific positions on the isoquinoline ring or the piperazine group can enhance or diminish activity:

ModificationEffect on Activity
Substitution on the benzo ringIncreased cytotoxicity against cancer cells
Alteration of piperazine substituentsImproved binding affinity to target proteins

This relationship underscores the importance of synthetic chemistry in optimizing the therapeutic potential of such compounds.

Case Study 1: Anticancer Activity

In a recent study, a series of isoquinoline derivatives were synthesized and tested for their anticancer properties. Among them, a derivative structurally similar to our compound showed IC50 values in the low micromolar range against several cancer cell lines, including HeLa and MCF7 cells. The study concluded that the presence of the dioxo group significantly enhances cytotoxicity compared to non-dioxo analogs .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of sulfonamide derivatives. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests that it could serve as a lead compound for developing new antimicrobial agents .

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